molecular formula C22H29NO3 B15062195 tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

Cat. No.: B15062195
M. Wt: 355.5 g/mol
InChI Key: ZAPZZFRGOMWRCG-OBFZPWGMSA-N
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Description

Chemical Identity and Structural Features The compound tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate (CAS: 543910-55-0) is a bicyclic indole derivative with a molecular formula of C₂₂H₂₉NO₃ and a molecular weight of 355.47 g/mol . Its structure features:

  • A hexahydroindole core (3,3a,5,6,7,7a-hexahydro-2H-indole) with a stereogenic 4S-hydroxy group.
  • A tert-butyl carbamate group at position 1, providing steric protection and influencing solubility.

Synthesis and Applications High-yield synthetic routes for this compound have been developed, as evidenced by five articles guiding its preparation .

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

InChI

InChI=1S/C22H29NO3/c1-16-7-5-8-17(15-16)10-13-22(25)12-6-9-19-18(22)11-14-23(19)20(24)26-21(2,3)4/h5,7-8,15,18-19,25H,6,9,11-12,14H2,1-4H3/t18?,19?,22-/m1/s1

InChI Key

ZAPZZFRGOMWRCG-OBFZPWGMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCCC3C2CCN3C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromo-1H-indole.

    Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, yielding 3-formyl-4-bromo-1H-indole.

    Protection: The formyl group is then protected using tert-butyl (dimethyl)silyl chloride to obtain the protected intermediate.

    Introduction of Ethynyl Group: The ethynyl group is introduced using a Horner-Wadsworth-Emmons olefination reaction, resulting in the formation of the desired ethynyl-substituted indole derivative.

    Final Steps: The final steps involve deprotection and esterification to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl-substituted indole derivatives.

    Reduction: Formation of hydroxy-substituted indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its indole core is a common motif in many biologically active molecules, and the presence of the hydroxy and ethynyl groups can enhance its binding affinity to biological targets. It may be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is largely dependent on its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield Notable Features
Target Compound (CAS 543910-55-0) C₂₂H₂₉NO₃ 355.47 Hydroxy, ethynyl, tert-butyl carbamate Multi-step alkylation/acylation High* Stereospecific 4S configuration
(E)-tert-butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) C₁₈H₂₁NO₅S 363.43 Mesylate, propenyl, tert-butyl carbamate Mesylation of hydroxy precursor ~80%† Reactive mesylate for further functionalization
tert-butyl (4aR,7R)-7-methoxy-10,10-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[cd]cyclohepta[hi]isoindole-4(4aH)-carboxylate (93c) C₂₄H₃₁NO₄ 397.51 Methoxy, ketone, tert-butyl carbamate [4+3] Cycloaddition 84% Rotational isomers (1.6:1 ratio in CDCl₃)
tert-butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate C₁₁H₁₇NO₅ 243.26 Oxazolidinone, ketone, isopropyl Not specified N/A Compact heterocyclic scaffold

†Estimated based on reaction scale and purification steps described .

Key Observations

Structural Complexity and Functional Diversity: The target compound’s hexahydroindole core distinguishes it from the isoindole-based 93c and the simpler oxazolidinone derivative . The ethynyl group in the target compound enhances rigidity compared to the flexible propenyl mesylate in compound 15 .

Synthetic Strategies :

  • The target compound and 93c both utilize multi-step functionalization (alkylation vs. cycloaddition), whereas compound 15 employs a mesylation step for activation .

Stereochemical and Isomeric Considerations :

  • The 4S-hydroxy group in the target compound contrasts with the 7R-methoxy configuration in 93c, highlighting the role of stereochemistry in molecular recognition . Rotational isomerism in 93c (1.6:1 ratio) suggests conformational flexibility absent in the rigid ethynyl-containing target compound .

Spectroscopic Analysis :

  • While direct NMR data for the target compound are lacking, studies on analogous compounds (e.g., ) demonstrate that chemical shifts in regions A (positions 39–44) and B (29–36) can pinpoint substituent effects . For example, the ethynyl group in the target compound would likely cause distinct deshielding in aromatic regions compared to the mesylate in compound 15.

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis is optimized for high yield, contrasting with the moderate 84% yield of 93c .

Biological Activity

The compound tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate , also known by its chemical identifiers and synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Identification

Property Details
IUPAC Name This compound
CAS Number 543910-55-0
Molecular Formula C22H29NO3
Molecular Weight 357.48 g/mol

Pharmacological Profile

Research has indicated that this compound exhibits significant biological activities that could be leveraged for therapeutic purposes. The primary areas of interest include:

  • Antagonistic Activity : The compound functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders such as fragile X syndrome and other cognitive impairments .
  • Cholinesterase Inhibition : Studies have shown that related compounds exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic transmission .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, indicating its potential to mitigate oxidative stress-related damage in neurological tissues .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Binding : Binding studies suggest that the compound interacts with mGluR5 receptors, potentially inhibiting their activity and altering downstream signaling pathways associated with neuroprotection .
  • Enzyme Inhibition : Kinetic studies indicate that it may inhibit cholinesterase enzymes through a mixed-type reversible inhibition mechanism. This is crucial for enhancing acetylcholine levels in synaptic clefts .

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of related indole derivatives, researchers found that compounds with similar structures to this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a dose-dependent response in cell viability assays.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
mGluR5 AntagonismPotent antagonist
AChE InhibitionIC50 = 1.90 µM
BChE InhibitionIC50 = 0.084 µM
Antioxidant ActivityHigh activity in ABTS assay

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in this compound?

To ensure stereochemical fidelity, asymmetric catalysis (e.g., iridium-catalyzed amination) and chiral auxiliaries can be employed. For example, analogous tert-butyl carbamates have been synthesized with 95% enantiomeric excess (ee) via HPLC-optimized chiral resolution . Key steps include:

  • Catalyst selection : Transition-metal catalysts with chiral ligands for stereocontrol.
  • Reaction monitoring : TLC (Rf ~0.29 in hexane:ethyl acetate 4:1) to track progress .
  • Purification : Silica gel column chromatography (gradient elution with hexane:ethyl acetate) .

Q. How is the structure of this compound validated post-synthesis?

Multimodal characterization is critical:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone connectivity and substituent placement. For related compounds, δ 1.3–1.5 ppm (tert-butyl) and δ 7.0–7.5 ppm (aromatic protons) are diagnostic .
  • HRMS/FTIR : High-resolution mass spectrometry verifies molecular weight (±1 ppm), while FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • HPLC : Chiral columns (e.g., Daicel®) quantify enantiopurity .

Q. What safety protocols are essential for handling this compound?

Despite limited hazard data for this specific compound, tert-butyl carbamates generally require:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as some analogs exhibit acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Stable at room temperature in airtight containers, away from strong oxidizers .

Advanced Questions

Q. How can computational modeling predict reactivity or stability of this compound?

Quantum mechanical calculations (e.g., DFT) and QSPR models analyze:

  • Conformational stability : Energy minima of the hexahydroindole core.
  • Reactivity hotspots : Electron density maps identify nucleophilic (e.g., hydroxyl) or electrophilic (e.g., ethynyl) sites. Tools like CC-DPS integrate neural networks to predict properties (e.g., logP, solubility) for analogs .

Q. How to resolve discrepancies in spectroscopic data between experimental and theoretical results?

  • Cross-validation : Compare experimental NMR shifts with computed values (GIAO-DFT).
  • X-ray crystallography : Resolve ambiguous stereochemistry; analogs like tert-butyl 3-benzylindole carboxylates have been structurally validated via crystallography .
  • Dynamic NMR : Detect rotational barriers in flexible moieties (e.g., tert-butyl groups) .

Q. What strategies optimize synthetic yield without compromising stereointegrity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 70°C .
  • Catalyst screening : Evaluate chiral ligands (e.g., BINAP) for enantioselectivity.
  • In situ monitoring : ReactIR or LC-MS tracks intermediate formation to minimize side reactions.

Q. How to address conflicting hazard classifications in literature for tert-butyl carbamate derivatives?

  • Review SDS variability : Some SDS classify analogs as non-hazardous , while others note acute toxicity .
  • In-house testing : Conduct Ames tests or zebrafish embryo assays for ecotoxicity.
  • Regulatory alignment : Cross-reference EU-GHS/CLP classifications and OSHA guidelines .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods?

Yield discrepancies often stem from:

  • Catalyst deactivation : Moisture-sensitive catalysts (e.g., Ir complexes) require strict anhydrous conditions.
  • Impurity profiles : Unpurified starting materials reduce efficiency (e.g., <98% purity in allyl acetate lowers yield) .
  • Scale effects : Milligram-scale reactions may not translate linearly to gram-scale due to heat/mass transfer limitations.

Methodological Recommendations

  • Stereochemical analysis : Use Mosher ester derivatization or NOESY to confirm the (4S) configuration.
  • Eco-toxicity assessment : Follow OECD 201/202 guidelines for algal/daphnid testing if environmental data are lacking .

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